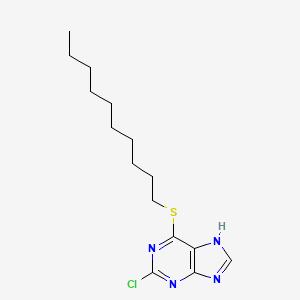
2-chloro-6-decylsulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-decylsulfanyl-7H-purine is a chemical compound with the molecular formula C15H23ClN4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloropurine with decanethiol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 2-chloro-6-decylsulfanyl-7H-purine are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-decylsulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the decylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Various purine derivatives.
Aplicaciones Científicas De Investigación
2-chloro-6-decylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-decylsulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
6-chloropurine: Another chlorinated purine derivative with similar chemical properties.
2-chloro-6-(ethylsulfanyl)-7H-purine: A compound with a shorter alkyl chain in the sulfanyl group.
Uniqueness
2-chloro-6-decylsulfanyl-7H-purine is unique due to its long decylsulfanyl chain, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
646509-50-4 |
|---|---|
Fórmula molecular |
C15H23ClN4S |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
2-chloro-6-decylsulfanyl-7H-purine |
InChI |
InChI=1S/C15H23ClN4S/c1-2-3-4-5-6-7-8-9-10-21-14-12-13(18-11-17-12)19-15(16)20-14/h11H,2-10H2,1H3,(H,17,18,19,20) |
Clave InChI |
KIQIERHHKADUIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
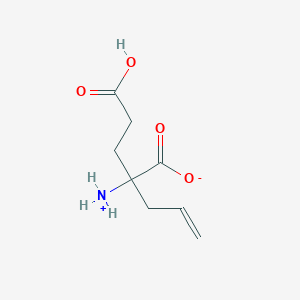

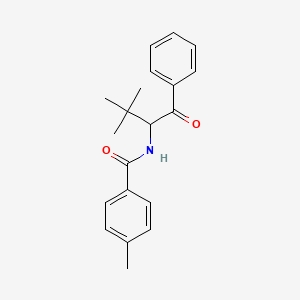

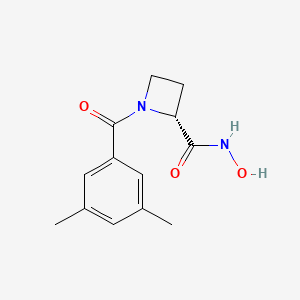
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
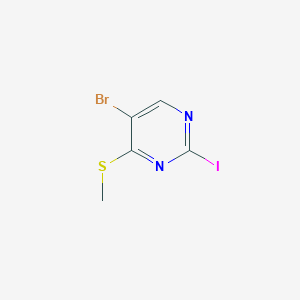
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)

![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
